adrenorphin

Description

Propriétés

IUPAC Name |

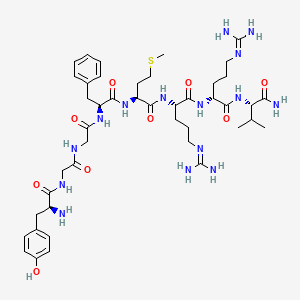

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOQRTJDYAHKPY-MWSMAVIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N15O9S | |

| Record name | adrenorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adrenorphin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solid-Phase Peptide Synthesis of Adrenorphin

Fmoc-Based Strategy and Resin Selection

The Fmoc/t-Bu strategy dominates contemporary this compound synthesis due to its compatibility with acid-labile side-chain protections. As demonstrated in recent work, Rink amide AM resin (0.60 meq/g) serves as the solid support, enabling C-terminal amidation upon cleavage. Key steps include:

- Microwave-assisted coupling : All residues except arginine are coupled under microwave irradiation using Oxyma Pure (0.5 M) and DIC (0.5 M) in DMF. Arginine residues, prone to side reactions, are coupled at room temperature to minimize epimerization.

- Deprotection : 20% piperidine in DMF removes Fmoc groups, with capping via acetic anhydride/DIPEA after each coupling to terminate unreacted chains.

Table 1: Solid-Phase Synthesis Parameters for this compound

Cleavage and Global Deprotection

Post-synthesis cleavage employs a trifluoroacetic acid (TFA)-based cocktail containing triisopropylsilane (TIPS) and water to scavenge carbocations. This mixture simultaneously removes t-Bu protections from serine/threonine and trityl groups from histidine, if present. Methionine sulfoxide formation is mitigated by including dithiothreitol during workup, as observed in earlier studies.

Solution-Phase Synthesis of this compound

Fragment Condensation Approach

Classical solution-phase methods, exemplified by Japanese studies in the 1980s, utilize benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protections. The octapeptide is assembled via azide (Az) and mixed anhydride (MA) condensations:

- C-terminal fragment preparation : Z(OMe)-Gly-Phe-Met(O)-Arg(Mts)-Arg(Mts)-Val-NH₂ is synthesized using succinimide (Su) active esters.

- Azide coupling : Z(OMe)-D-His-NHNH₂ and Z(OMe)-Tyr-NHNH₂ hydrazides are sequentially condensed with growing peptide chains.

- Global deprotection : Catalytic hydrogenolysis removes Z groups, while methionine sulfoxide is reduced post-cleavage.

Purification and Characterization

Chromatographic Techniques

- Gel filtration : Sephadex G-10 or G-15 with 0.5 N acetic acid removes truncated sequences and scavengers.

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity. Typical retention times for this compound range from 12–14 minutes under 5–40% acetonitrile gradients.

Synthetic Challenges and Optimization

Applications in Neuropharmacology

Synthetic this compound enables structure-activity relationship (SAR) studies. Key findings include:

Analyse Des Réactions Chimiques

Types de réactions : L'Adrénorphine subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine de l'Adrénorphine peut être oxydé en méthionine sulfoxyde.

Réduction : Réduction des ponts disulfures s'ils sont présents dans la structure du peptide.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et agents de couplage comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Principaux produits :

Oxydation : Adrénorphine contenant de la méthionine sulfoxyde.

Réduction : Formes réduites de l'Adrénorphine avec des groupes thiols libres.

Substitution : Analogues de l'Adrénorphine avec des séquences d'acides aminés modifiées.

Applications De Recherche Scientifique

L'Adrénorphine a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisée comme peptide modèle pour l'étude des techniques de synthèse et de modification peptidiques.

Biologie : Étudiée pour son rôle dans le système nerveux central et sa distribution dans le cerveau.

Industrie : Utilisée dans le développement d'agonistes et d'antagonistes des récepteurs opioïdes pour la recherche pharmaceutique.

5. Mécanisme d'action

L'Adrénorphine exerce ses effets en agissant comme un agoniste équilibré des récepteurs μ- et κ-opioïdes. Elle se lie à ces récepteurs, conduisant à l'activation des voies de signalisation des récepteurs couplés aux protéines G. Cela se traduit par l'inhibition de l'adénylate cyclase, la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et la modulation subséquente des canaux ioniques. L'effet global est l'inhibition de la libération de neurotransmetteurs, conduisant à des effets analgésiques et respiratoires dépressifs .

Composés similaires :

Enképhalines : Peptides opioïdes endogènes avec des profils de liaison aux récepteurs similaires.

Dynorphines : Une autre classe de peptides opioïdes endogènes ayant une forte affinité pour les récepteurs κ-opioïdes.

Endorphines : Peptides endogènes avec de fortes propriétés analgésiques.

Unicité de l'Adrénorphine : L'Adrénorphine est unique en raison de son activité agoniste équilibrée aux récepteurs μ- et κ-opioïdes, tandis que d'autres peptides opioïdes présentent souvent une sélectivité pour un sous-type de récepteur. De plus, l'amidification C-terminale de l'Adrénorphine la distingue des autres peptides opioïdes .

Mécanisme D'action

Adrenorphin exerts its effects by acting as a balanced agonist of μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release, leading to analgesic and respiratory depressive effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Opioid Peptides

Structural and Functional Comparison

Table 1: Key Features of Adrenorphin and Related Peptides

*PH-8P is referenced as a structurally related peptide but lacks detailed structural data in the provided evidence.

Receptor Activation Profiles

This compound’s dual activation of classical opioid receptors and ACKR3 distinguishes it from other peptides. While dynorphin preferentially activates KOR, this compound shows balanced potency across MOR, DOR, KOR, and ACKR3 (EC₅₀ ~10–100 nM) . Critical structural determinants include:

- N-terminal tyrosine (Y1) : Essential for classical receptor activation but replaceable with phenylalanine (Y1F) for enhanced ACKR3 potency .

- Phe4 : Mutations here abolish binding to all receptors except F4W, which retains partial ACKR3 activity .

- Methionine5 (M5): Substitution with leucine (as in dynorphin) shifts preference toward KOR, highlighting this compound’s MOR/ACKR3 selectivity .

Regional Distribution in the Brain

This compound’s distribution contrasts sharply with other opioids:

- Olfactory bulb: Highest this compound concentration, suggesting roles in olfaction-related behaviors .

- Hypothalamus : Localized in ventral nuclei neurons and fiber networks (median eminence, paraventricular nucleus), implicating neuroendocrine regulation .

- In contrast, PH-8P shows overlapping but distinct regional densities, while dynorphin and β-endorphin dominate in the hippocampus and pituitary, respectively .

Key Research Findings

ACKR3 Interaction: this compound’s ability to activate ACKR3 suggests a role in modulating extracellular opioid levels, a function absent in dynorphin or β-endorphin .

Species Conservation : Identified in human, bovine, and rat tissues, indicating evolutionary conservation of its processing and function .

Clinical Potential: this compound’s catecholamine-inhibiting properties could inform therapies for hypertension or pheochromocytoma .

Activité Biologique

Introduction

Adrenorphin, also known as metorphamide, is an endogenous opioid peptide derived from proenkephalin A through specific proteolytic processing. This octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) exhibits significant biological activity, particularly in modulating pain and catecholamine secretion. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications in various studies.

This compound is characterized by its C-terminal amidation, which is crucial for its activity as an opioid peptide. It primarily acts as a balanced agonist for μ-opioid (MOR) and κ-opioid (KOR) receptors, while showing no significant effects on δ-opioid receptors (DOR) . The distinct binding affinities and activities of this compound at these receptors contribute to its analgesic and respiratory depressive properties.

Table 1: Receptor Affinity of this compound

| Receptor Type | Affinity | Activity |

|---|---|---|

| μ-opioid (MOR) | High | Agonist |

| κ-opioid (KOR) | High | Agonist |

| δ-opioid (DOR) | Low | No effect |

Distribution in the Central Nervous System

Research indicates that this compound is widely distributed throughout the mammalian brain, with particularly high concentrations in the olfactory bulb . This unique distribution suggests a specialized role in olfactory processing and possibly other neurophysiological functions.

Case Study: Regional Distribution in Rat Brain

A study conducted using radioimmunoassay techniques demonstrated that this compound levels varied significantly across different brain regions. The highest concentration was found in the olfactory bulb, indicating a potential role in sensory processing .

Regulation of Catecholamine Secretion

This compound has been shown to play a critical role in regulating catecholamine secretion from adrenal medullary cells. In cultured human pheochromocytoma cells, this compound was found to be a more potent inhibitor of catecholamine release than met-enkephalin . The half-maximal inhibitory concentration (IC50) for this compound was determined to be M, compared to M for met-enkephalin.

Table 2: Inhibitory Effects of this compound on Catecholamine Secretion

| Peptide | IC50 (M) |

|---|---|

| This compound | |

| Met-enkephalin | |

| Dynorphin-(1-13) | |

| BAM-12P |

These findings suggest that this compound may have significant implications in stress responses and other physiological processes mediated by catecholamines.

Clinical Implications and Future Research Directions

Given its potent biological activities, this compound may serve as a target for developing therapeutic agents aimed at managing pain and regulating stress responses. Further research is warranted to elucidate its precise mechanisms of action and potential applications in clinical settings.

Q & A

Q. What are the primary biological functions of adrenorphin, and how do its receptor interactions influence experimental design?

this compound is an endogenous opioid octapeptide with high affinity for the μ-opioid receptor (Ki = 12 nM), modulating pain perception, stress responses, and neuroendocrine regulation . Methodologically, researchers should prioritize receptor-binding assays (e.g., radioligand displacement) to quantify this compound’s activity. For example, Miyata et al. (1984) used regional brain distribution studies in rats to map this compound’s localization, requiring tissue homogenization followed by HPLC and radioimmunoassay validation . Experimental designs must account for species-specific receptor expression variations and cross-reactivity with related peptides like β-endorphin.

Q. What validated techniques are recommended for quantifying this compound in complex biological matrices?

- Sample Preparation: Acid extraction (e.g., 0.1M HCl) combined with centrifugal filtration to isolate low-molecular-weight peptides .

- Detection: Mass spectrometry (LC-MS/MS) with isotopic labeling for precision, or ELISA with antibodies validated against this compound’s C-terminal sequence (e.g., Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) .

- Controls: Include spiked recovery samples to assess matrix interference and degradation kinetics, particularly in plasma or cerebrospinal fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo pharmacological effects of this compound?

Discrepancies often arise from dynamic receptor oligomerization (e.g., μ-δ opioid receptor heterodimers) or tissue-specific metabolism. To address this:

- Experimental Approach: Use knock-in animal models with fluorescently tagged receptors to visualize real-time this compound-receptor interactions in vivo .

- Data Analysis: Apply computational models (e.g., molecular dynamics simulations) to predict binding kinetics under physiological conditions .

- Validation: Compare results with orthogonal methods, such as electrophysiology in brain slices to measure postsynaptic currents .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s role in neuropsychiatric disorders?

- Participant Stratification: Use biomarkers (e.g., plasma this compound levels, fMRI-based receptor occupancy) to subgroup patients by baseline peptide activity .

- Ethical Design: Adhere to IRB protocols for human studies, including informed consent for genetic testing (e.g., COMT polymorphisms affecting opioid release ).

- Data Management: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw mass spectrometry datasets .

Methodological Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.